Folic Acid 13C1
Description
Properties
Molecular Formula |
C₁₈¹³CH₁₇N₇O₆ |
|---|---|
Molecular Weight |
440.37 |
Origin of Product |
United States |
Applications of Folic Acid 13c1 in Mechanistic Biological Research
Elucidation of One-Carbon Metabolism Fluxes with [13C1]Folate Tracers
One-carbon metabolism is a network of interconnected pathways that mediate the transfer of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Folic acid and its derivatives are central to this network. creative-proteomics.com Using ¹³C-labeled folate tracers enables researchers to quantify the flow, or flux, of these one-carbon units through various branches of the network. nih.gov
Investigating Serine Hydroxymethyltransferase (SHMT) Pathway Dynamics
Serine hydroxymethyltransferase (SHMT) is a key enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). unipd.it This reaction is a primary source of one-carbon units for the cell. mdpi.com By using tracers like [3-¹³C]serine, which mimics the one-carbon donation tracked by Folic Acid [¹³C1], researchers can follow the labeled carbon as it is transferred to THF by SHMT. mdpi.comphysiology.org This allows for the measurement of the rate of this reaction in vivo. physiology.org Studies have shown that SHMT activity is crucial for providing one-carbon units for various biosynthetic processes and that its flux can be influenced by the metabolic state of the cell and the availability of nutrients. unipd.itescholarship.org For instance, in rapidly proliferating cancer cells, the demand for one-carbon units is high, and SHMT activity is often upregulated. unipd.it
Tracing Carbon Flux through Purine (B94841) Biosynthesis
The synthesis of purines, the building blocks of DNA and RNA, requires two one-carbon units donated by folate derivatives. nih.gov Specifically, 10-formyltetrahydrofolate (10-formyl-THF) is the donor for the C2 and C8 carbons of the purine ring. nih.gov By introducing Folic Acid [¹³C1] or other ¹³C-labeled one-carbon precursors like formate (B1220265), scientists can trace the incorporation of the labeled carbon into the purine ring of newly synthesized nucleotides like ATP. nih.gov This technique has revealed that the majority of one-carbon units for purine synthesis are derived from serine via the folate cycle. nih.gov It also allows for the quantification of the flux through this pathway, providing insights into how cells regulate purine production to meet the demands of proliferation and other cellular processes. cornell.edu
Analysis of Thymidylate Synthesis and Pyrimidine Methylation Cycles
Thymidylate (dTMP), a crucial component of DNA, is synthesized de novo from deoxyuridylate (dUMP) by the enzyme thymidylate synthase (TS). researchgate.net This reaction uses 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. researchgate.net The use of ¹³C-labeled folates or serine allows researchers to track the flow of the labeled carbon from the one-carbon pool into thymidylate. mdpi.com This analysis is critical for understanding DNA replication and repair. annualreviews.org Impairments in this pathway can lead to uracil (B121893) misincorporation into DNA and genomic instability. researchgate.net Isotope tracing studies have been instrumental in elucidating the regulation of thymidylate synthesis and its connection to the broader one-carbon network. mdpi.comescholarship.org
Interrogating S-Adenosylmethionine (SAM) Cycle and Transmethylation Reactions
The S-adenosylmethionine (SAM) cycle is responsible for providing methyl groups for a vast number of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. mdpi.com The one-carbon unit for the regeneration of methionine from homocysteine is provided by 5-methyltetrahydrofolate (5-methyl-THF), a derivative of folate. physiology.org By using ¹³C-labeled tracers, such as [3-¹³C]serine, the flux of one-carbon units from the folate cycle into the SAM cycle can be quantified by measuring the appearance of [¹³C1]methionine. physiology.org This allows for the investigation of how folate metabolism supports cellular methylation capacity and how this is coordinated with other metabolic demands. researchgate.netfrontiersin.org
Exploring Folate Receptor-Mediated Uptake and Intracellular Trafficking Mechanisms
Cells acquire folates from the extracellular environment through specific transporters and receptors. frontiersin.org The folate receptor (FR) is a high-affinity receptor that mediates the uptake of folates via endocytosis. frontiersin.orgmdpi.com To study this process, researchers can use labeled folic acid, such as [³H]folic acid or fluorescently tagged folic acid. researchgate.netarvojournals.org While direct studies using Folic Acid [¹³C1] for this specific purpose are less common in the provided search results, the principles of using labeled ligands apply. Such studies have revealed that after binding to the receptor, the folate-receptor complex is internalized into the cell within vesicles. frontiersin.org Inside the cell, the folate is released and the receptor is recycled back to the cell surface. nih.gov Understanding the kinetics and regulation of this uptake and trafficking is crucial, as folate receptors are often overexpressed in certain cancers, making them attractive targets for drug delivery. mdpi.commdpi.com The trafficking of folates within the cell to different compartments like the cytoplasm, mitochondria, and nucleus is a complex and regulated process. nih.govresearchgate.net
Assessment of De Novo Folate Biosynthesis Pathways in Model Organisms/Systems
While humans and other mammals require dietary folate, many microorganisms and plants can synthesize it de novo. nih.govuoguelph.ca The biosynthesis pathway involves the condensation of a pteridine (B1203161) precursor with para-aminobenzoic acid (pABA) and the subsequent addition of glutamate (B1630785) residues. nih.govresearchgate.net Isotopic labeling can be used to study this pathway in model organisms. For example, by providing labeled precursors like [³H]pABA, researchers have demonstrated de novo folate synthesis in organisms like Pneumocystis carinii and Toxoplasma gondii. nih.gov Similarly, studying the incorporation of labeled precursors into the folate molecule in bacteria and yeast provides insights into the regulation and flux of this essential pathway. srce.hr This knowledge is valuable for identifying potential targets for antimicrobial drugs that could inhibit folate synthesis in pathogens without affecting the host. nih.gov
Investigating Enzyme Kinetics and Reaction Mechanisms of Folate-Dependent Enzymes
The use of isotopically labeled compounds is a cornerstone of mechanistic enzymology, and Folic Acid [13C1] and its derivatives are invaluable tools for probing the intricate actions of folate-dependent enzymes. These enzymes are central to one-carbon metabolism, a network of reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids. creative-proteomics.comnih.gov By replacing a standard carbon-12 atom with its heavier, stable isotope carbon-13 at a specific position within the folate molecule, researchers can trace the metabolic fate of the carbon atom and dissect the kinetics of enzymatic reactions without chemically altering the reaction itself. acs.org
A primary application is in the study of dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). frontiersin.orgbiorxiv.org THF is the active coenzyme form that carries one-carbon units. frontiersin.orglibretexts.org To investigate the DHFR mechanism, which involves the transfer of a hydride from the cofactor NADPH to the DHF substrate, scientists have chemoenzymatically synthesized dihydrofolate labeled with ¹³C at the C6 position ([6-¹³C]H₂F). acs.org This labeled substrate acts as a direct probe for the bond-breaking and bond-making events at the enzyme's active site. acs.org Studying the reaction with [6-¹³C]H₂F allows for the precise measurement of kinetic parameters related to the hydride transfer step, providing deep insights into the catalytic cycle. acs.org
The insights gained from using substrates like Folic Acid [13C1] extend to understanding how enzyme structure relates to function. For instance, studies on mutant versions of enzymes like E. coli thymidylate synthase have used labeled folates to reveal the importance of long-range protein dynamics on catalytic function, showing how changes far from the active site can affect the binding of the folate cofactor and alter reaction kinetics. mdpi.com
Analysis of Isotope Effects in Folate-Mediated Biochemical Reactions
Isotopic substitution provides a powerful method for studying reaction mechanisms through the analysis of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. acs.org Since isotopic substitution does not change the chemistry of the reaction but only its kinetics, KIEs offer a direct probe into the rate-determining steps of an enzymatic pathway. acs.org
Conversely, when the reaction was probed using dihydrofolate labeled with ¹⁵N at the N5 position ([5-¹⁵N]H₂F), the ¹⁵N KIE was found to be nearly unity (i.e., no significant isotope effect). acs.org This indicated that the protonation of the N5 atom, another key step in the reaction, is not significantly rate-limiting under the experimental conditions. acs.org The combination of these isotope effect studies using substrates labeled at different positions strongly supported a stepwise reaction mechanism for DHFR, where protonation of N5 precedes the rate-limiting hydride transfer to C6. acs.org
The following table summarizes the kinetic isotope effects measured for the reaction catalyzed by E. coli dihydrofolate reductase (EcDHFR) using specifically labeled dihydrofolate substrates.
| Labeled Substrate | Isotope Effect Measured | Observed KIE Value | Mechanistic Implication |
| [6-¹³C]H₂F | ¹³C KIE | 1.015 ± 0.006 | Hydride transfer to C6 is rate-determining. acs.org |
| [5-¹⁵N]H₂F | ¹⁵N KIE | 0.999 ± 0.006 | Protonation at N5 is not rate-limiting. acs.org |
| [5-¹⁵N][6-¹³C]H₂F | Multiple KIE | 1.014 ± 0.008 | Confirms that the effect is at the C6 position. acs.org |
It is also important to consider that isotopically labeled folates can sometimes be distinguished from their unlabeled counterparts by biological systems, a phenomenon known as a secondary isotope effect. nih.gov For example, studies with tritium (B154650) (³H) and ¹⁴C-labeled folates have shown differences in intestinal absorption rates, where the ³H-labeled folate was transported faster. nih.gov While often subtle, such effects must be considered when interpreting data from tracer studies in complex biological systems. nih.gov
Advanced Analytical Methodologies for 13c1 Folate and Its Labeled Metabolites
Mass Spectrometry (MS) Based Approaches for Isotope Ratio Determination
Mass spectrometry stands as a cornerstone for the analysis of [13C]-labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). This capability allows for the direct detection of the mass increment imparted by the 13C isotope, enabling the distinction between labeled and unlabeled folate species. Various MS-based techniques are utilized, often coupled with chromatographic separation methods to handle the complexity of biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for [13C]Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the comprehensive analysis of folate metabolites in biological matrices. frontiersin.orgacs.org By coupling the separation power of liquid chromatography with the dual-stage mass analysis of tandem mass spectrometry, it is possible to identify and quantify a wide array of folate vitamers and their [13C]-labeled counterparts. frontiersin.orgacs.orgcreative-proteomics.com Stable isotope dilution assays using [13C]-labeled folates as internal standards are a common application, compensating for analyte losses during sample extraction and ion suppression effects during analysis. frontiersin.org
In a typical LC-MS/MS workflow, folates are extracted from the biological sample, often with the addition of antioxidants like ascorbic acid to prevent degradation. acs.org The extract is then subjected to chromatographic separation, frequently using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. acs.orgresearchgate.net The separated analytes are then ionized, commonly by electrospray ionization (ESI), and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the intact molecule), which is then fragmented in a collision cell. The second mass analyzer (MS2) separates the resulting fragment ions, creating a characteristic fragmentation pattern that serves as a structural fingerprint for the analyte. For [13C]-labeled metabolites, both the precursor and fragment ions will exhibit a mass shift corresponding to the number of 13C atoms incorporated.
Table 1: Key Parameters of a Validated LC-MS/MS Method for [13C]5-methyltetrahydrofolate ([13C]5-CH3H4PteGlu) Analysis nih.gov
| Parameter | Value |
| Linearity Range | 0-9 x 10⁻⁹ mol/L |
| Limit of Detection (LOD) | 0.2 x 10⁻⁹ mol/L |
| Limit of Quantification (LOQ) | 0.55 x 10⁻⁹ mol/L |
| Mean Coefficient of Variation (CV) | 7.4% |
| Monitored Ions | m/z 458 & 459 (unlabeled), m/z 464 (labeled) |
Research has demonstrated the utility of LC-MS/MS for quantifying various folate species, including 5-methyltetrahydrofolate (5mTHF), folic acid (FA), and their catabolites in human serum, using their corresponding 13C-labeled internal standards. bevital.no This approach allows for the simultaneous measurement of multiple analytes in a single run, providing a comprehensive snapshot of the folate profile. bevital.no
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Labeled Metabolite Quantification
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of folate metabolites, although it often requires derivatization to make the analytes volatile. creative-proteomics.com A common approach involves the chemical cleavage of all folate forms to p-aminobenzoylglutamate (pABG), which is then derivatized and analyzed. nih.gov This method is particularly useful for determining total folate concentrations.
The use of a stable isotope-labeled internal standard, such as [13C6]pABA, is crucial for accurate quantification. researchgate.netnih.gov In this method, the sample is hydrolyzed in the presence of the labeled standard. nih.gov The resulting mixture of labeled and unlabeled pABA is then derivatized to increase its volatility and thermal stability for GC analysis. researchgate.net The GC separates the derivatized pABA from other sample components before it enters the mass spectrometer. Selected ion monitoring (SIM) is then used to measure the abundance of specific ions corresponding to the unlabeled and [13C]-labeled pABA derivatives. nih.gov The ratio of these ions allows for precise quantification of the original folate concentration in the sample. researchgate.net
A significant advantage of GC-MS is its high precision and accuracy. nih.gov However, a limitation is that the cleavage step results in the loss of information about the original folate vitamer (e.g., the one-carbon unit and the reduction state of the pteridine (B1203161) ring). researchgate.net
Table 2: GC-MS Analysis of Folate using a [13C]-labeled Internal Standard
| Analytical Step | Description |
| Sample Preparation | Acid hydrolysis to cleave folates to p-aminobenzoic acid (pABA) in the presence of [13C6]pABA internal standard. nih.gov |
| Derivatization | Esterification and trifluoroacetylation followed by silylation to form volatile derivatives. researchgate.net |
| Separation | Gas chromatography separates the derivatized pABA isotopomers. |
| Detection | Mass spectrometry using selected ion monitoring (SIM) to measure the abundance of ions for unlabeled and [13C6]-labeled pABA. nih.gov |
High-Resolution Mass Spectrometry for Exact Mass and Isotope Distribution Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte and the fine details of its isotopic distribution. creative-proteomics.com This capability is particularly valuable in metabolic studies using stable isotope tracers like [13C1]Folate. HRMS can distinguish between different isotopologues (molecules that differ only in their isotopic composition) with great confidence. rsc.org
When a [13C]-labeled substrate is metabolized, the label is incorporated into various downstream metabolites. HRMS can resolve the resulting mass isotopomer distributions for these metabolites, providing a detailed picture of metabolic flux. rsc.orgbiorxiv.org For example, by analyzing the isotopologue patterns of amino acids or nucleotides, researchers can trace the path of the 13C atom from folate through different biosynthetic pathways. rsc.org This information is critical for understanding how cells utilize one-carbon units under different physiological or pathological conditions. escholarship.orgresearchgate.net
The ability of HRMS to separate and quantify multivariate mass isotopomers, such as those containing both 13C and 15N labels, further expands the scope of metabolic flux analysis. rsc.org
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios in a sample. fmach.itnih.gov Unlike molecular mass spectrometry which analyzes intact molecules, IRMS typically involves the combustion of the sample to simple gases (e.g., CO2 for carbon analysis). fmach.it The isotopic ratio of the gas is then measured with very high precision.
Coupling IRMS with a separation technique like gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS) allows for compound-specific isotope analysis. fmach.itucdavis.edu This hyphenated approach enables the determination of the isotopic ratio of individual metabolites within a complex mixture. ucdavis.edu
Accelerator Mass Spectrometry (AMS) for Ultra-Trace Level 13C Detection
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring rare isotopes, including 14C and, to a lesser extent, 13C. pharmaron.comtandfonline.com AMS can detect isotopes at attomole (10^-18) levels, making it thousands of times more sensitive than conventional mass spectrometry. pharmaron.comresearchgate.net This ultra-high sensitivity allows for the use of very low doses of labeled compounds in human studies, minimizing any potential physiological perturbation. researchgate.netresearchgate.net
In the context of [13C]Folate research, AMS can be used to trace the metabolic fate of the labeled folate over extended periods, even when the concentrations of the labeled metabolites become extremely low. researchgate.net The sample is first converted to elemental carbon (graphite), which is then ionized and accelerated to high energies. This high energy allows for the separation of the rare isotope (e.g., 13C or 14C) from abundant isobars (ions of similar mass), enabling highly sensitive detection. pharmaron.comtandfonline.com While more commonly used for 14C, the principles of AMS can be applied to 13C analysis when extreme sensitivity is required. pharmaron.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules and can be used to trace metabolic pathways in vivo. nih.govnih.gov 13C-NMR, in particular, is a valuable tool for metabolic flux analysis using [13C]-labeled substrates. researchgate.netnih.govacs.org
When a [13C]-labeled compound like [13C1]Folate is introduced into a biological system, the 13C atom is incorporated into various metabolites. 13C-NMR can detect the presence of the 13C label at specific atomic positions within these metabolites. nih.govacs.org By analyzing the 13C-NMR spectra, researchers can identify the labeled products and determine the relative flux through different metabolic pathways. nih.gov For example, studies have used 13C-NMR to follow the folate-mediated synthesis of serine and glycine (B1666218) from [13C]formate in yeast. nih.gov
Furthermore, the analysis of 13C-13C spin-spin coupling patterns in metabolites derived from specifically labeled precursors can provide detailed information about the connectivity of metabolic pathways. This technique, known as isotopomer analysis, allows for the quantitative determination of metabolic fluxes. nih.gov 13C-NMR has also been employed to study the binding of 13C-labeled folic acid to enzymes like dihydrofolate reductase, providing insights into drug-enzyme interactions. nih.gov
Table 3: Comparison of Advanced Analytical Methodologies for [13C1]Folate Analysis
| Technique | Principle | Key Advantages | Typical Application for [13C1]Folate |
| LC-MS/MS | Chromatographic separation followed by tandem mass analysis. acs.org | High sensitivity and specificity; suitable for complex mixtures. frontiersin.org | Quantification of individual [13C]-labeled folate vitamers and metabolites in biological fluids. nih.govbevital.no |
| GC-MS | Gas chromatographic separation followed by mass analysis of volatile derivatives. creative-proteomics.com | High precision and accuracy. nih.gov | Quantification of total folate as [13C]-labeled pABA derivative. researchgate.netnih.gov |
| HRMS | High-accuracy mass measurement. creative-proteomics.com | Determines elemental composition and detailed isotopic distribution. rsc.org | Tracing the incorporation of 13C into the metabolome for flux analysis. rsc.orgbiorxiv.org |
| IRMS | High-precision measurement of isotope ratios in bulk samples after combustion. fmach.it | Very high precision for isotope ratio measurements. researchgate.net | Bulk 13C enrichment analysis in purified metabolite pools. |
| AMS | Ultra-sensitive detection of rare isotopes at high energies. pharmaron.com | Extreme sensitivity, allowing for microdosing studies. researchgate.net | Ultra-trace detection of [13C]-labeled metabolites in long-term kinetic studies. researchgate.net |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field. nih.gov | Non-destructive; provides detailed structural and positional information of the label. nih.govrsc.org | In vivo metabolic flux analysis by tracing the position of the 13C label in metabolites. nih.govnih.gov |
13C-NMR for Direct Observation of Labeled Carbon Positions and Connectivity
Chromatographic Separation Techniques for Labeled Folate Species Prior to Detection
While NMR provides invaluable structural and quantitative data, its sensitivity can be a limitation for analyzing low-concentration metabolites in complex biological samples. Therefore, chromatographic techniques are essential for separating the various folate vitamers and their labeled isotopologues from the sample matrix before detection, most commonly by mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) is the cornerstone of folate analysis. When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific platform for quantifying different folate vitamers. The use of ¹³C-labeled folates as internal standards in these stable isotope dilution assays is critical for accurate quantification, as they co-elute with their unlabeled counterparts and can correct for variations during sample extraction and ionization. nih.govfrontiersin.org
Reversed-phase HPLC is the most common approach for separating folate vitamers. researchgate.net Methodologies typically use C8 or C18 analytical columns, which separate molecules based on their hydrophobicity. nih.govresearchgate.net A mobile phase consisting of an aqueous buffer (often containing an acid like acetic acid or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used. nih.gov A gradient is typically applied, where the proportion of the organic solvent is increased over time to elute compounds of increasing hydrophobicity. This allows for the separation of key vitamers such as 5-methyltetrahydrofolate (5MeTHF), folic acid (FA), and 5-formyltetrahydrofolate (5FoTHF) within a single analytical run. nih.gov
Table 2: Example HPLC Conditions for Separation of Labeled Folate Vitamers This table summarizes typical parameters used in HPLC methods for analyzing folate vitamers, often in conjunction with MS/MS detection and ¹³C-labeled internal standards.
| Parameter | Description | Common Examples/Values | Reference |
|---|---|---|---|
| Stationary Phase (Column) | The solid support that interacts with the analytes. | Reversed-Phase C8 or C18; Phenyl | nih.govresearchgate.net |
| Mobile Phase A | The aqueous component of the eluent. | Water with 0.1% Acetic Acid or Formic Acid | nih.gov |
| Mobile Phase B | The organic component of the eluent. | Acetonitrile or Methanol | nih.gov |
| Elution Mode | The process of changing the mobile phase composition. | Isocratic or Gradient | nih.gov |
| Detection | The method used to detect the separated compounds. | Tandem Mass Spectrometry (MS/MS) | nih.govfrontiersin.org |
Capillary Electrophoresis (CE) is an alternative and powerful separation technique characterized by its high efficiency, rapid analysis times, and minimal sample consumption. In CE, charged molecules are separated in a narrow capillary under the influence of a high electric field. The separation is based on differences in the charge-to-size ratio of the analytes.
Several CE methods have been developed for the determination of folic acid. researchgate.netcapes.gov.brnih.gov These methods typically employ a buffer system, such as sodium borate (B1201080), at a high pH to ensure that folic acid is deprotonated and carries a negative charge. capes.gov.brscispace.com Detection is often achieved using UV absorbance or, for enhanced sensitivity, chemiluminescence. researchgate.netcapes.gov.br For instance, a method using a 35 mM sodium borate buffer (pH 9.4) achieved a detection limit for folic acid as low as 2.0 x 10⁻⁸ M. capes.gov.brnih.gov The simplicity and high resolving power of CE make it a valuable tool, particularly for analyzing samples with complex matrices where it can provide orthogonal selectivity compared to HPLC. nih.gov
Other advanced separation methods include Hydrophilic Interaction Chromatography (HILIC), which is effective for retaining and separating highly polar compounds like folates that may have poor retention in traditional reversed-phase chromatography.
Table 3: Example Capillary Electrophoresis Conditions for Folic Acid Analysis This table outlines typical parameters for the separation of folic acid using CE.
| Parameter | Description | Common Examples/Values | Reference |
|---|---|---|---|
| Capillary | The separation column. | Fused silica, ~60-75 cm length, 50-75 µm I.D. | nih.gov |
| Running Buffer | The electrolyte solution that fills the capillary. | 15-35 mM Sodium Borate or Phosphate (B84403) buffer | capes.gov.brnih.gov |
| pH | The pH of the running buffer. | 9.4 - 12.0 | capes.gov.brnih.gov |
| Applied Voltage | The electric potential applied across the capillary. | +22 to +25 kV | scispace.comnih.gov |
| Detection | The method used to detect the analyte. | UV Absorbance, Chemiluminescence (CL) | researchgate.netcapes.gov.br |
Computational Modeling and Data Interpretation in 13c1 Folate Tracer Studies
Principles of Metabolic Flux Analysis (MFA) with Stable Isotopic Tracers
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. rsc.orgresearchgate.netmdpi.com When combined with stable isotope tracers, such as ¹³C-labeled compounds, it becomes ¹³C-MFA, a gold standard for investigating cellular metabolism. rsc.orgmdpi.com The fundamental principle of ¹³C-MFA is to introduce a substrate labeled with a stable isotope (e.g., [13C1]Folate) into a biological system. creative-proteomics.commedchemexpress.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. creative-proteomics.com
The distribution of these heavy isotopes among the metabolite pools is not random; it is a direct consequence of the network's structure and the relative rates of the reactions within it. researchgate.net By measuring the specific patterns of isotope labeling in key metabolites—often amino acids or central carbon intermediates—researchers can infer the fluxes through the metabolic network. embopress.org This is achieved by creating a mathematical model of the metabolic network that predicts the isotopic labeling patterns for a given set of fluxes. frontiersin.org An iterative fitting process is then used to find the flux values that best match the experimentally measured isotope distributions. embopress.orgfrontiersin.org
The core components required for a successful MFA study include:
A defined metabolic network model with known reaction stoichiometry. frontiersin.org
Information on the atom transitions for each reaction, which details how atoms from substrates are rearranged to form products. frontiersin.org
Experimentally measured data, including the isotopic labeling patterns of metabolites and extracellular exchange rates (e.g., substrate uptake and product secretion). frontiersin.org
Mathematical Frameworks for Isotope Tracing: Isotopomer, Cumomer, and Elementary Metabolite Unit (EMU) Models
To relate the measured isotope labeling patterns to the unknown metabolic fluxes, several mathematical frameworks have been developed. These frameworks differ in their complexity and computational efficiency.
Isotopomer Models: Isotopomers are molecules that are identical in chemical formula and atomic connectivity but differ in the isotopic composition of their atoms. frontiersin.org An isotopomer model describes the balance of each individual isotopomer for every metabolite in the network. frontiersin.org While this approach is conceptually straightforward, the number of isotopomer variables can grow exponentially with the size of the metabolites, leading to very large and computationally intensive models. nih.govresearchgate.net
Cumomer Models: The cumomer concept was introduced to reduce the complexity of isotopomer models. frontiersin.orgnih.gov Cumomers represent a weighted sum of isotopomers and share the same informational content. frontiersin.org This framework simplifies the balance equations, making them linear and easier to solve, which was a significant advancement in the field. nih.gov
Elementary Metabolite Unit (EMU) Models: The EMU framework represents a major breakthrough in reducing the computational burden of MFA. nih.govnih.govmit.edu This approach decomposes the complex metabolic network into a smaller set of "elementary metabolite units," which are the minimal components needed to simulate the isotopic labeling of the measured metabolites. nih.govnih.gov The key advantage of the EMU framework is that it significantly reduces the number of equations that need to be solved, often by an order of magnitude or more compared to isotopomer models, without any loss of information. researchgate.netnih.gov This makes it particularly efficient for analyzing complex networks and experiments involving multiple isotopic tracers. nih.govnih.gov The EMU framework has been shown to produce identical results to isotopomer and cumomer methods but with significantly less computation time. rsc.org
Computational Tools and Software for Isotope Tracing Data Processing and Flux Estimation
A variety of software packages have been developed to facilitate the complex calculations involved in ¹³C-MFA. These tools automate the process of model construction, data fitting, and statistical analysis, making the technique more accessible to researchers.
| Software | Key Features | Modeling Framework | Availability |
| Metran | Developed for ¹³C-MFA, tracer experiment design, and statistical analysis. mit.edu | Based on the Elementary Metabolite Units (EMU) framework. mit.edumdpi.com | Available through MIT Technology Licensing Office. mit.edu |
| INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state and isotopically non-stationary MFA. vanderbilt.edunih.gov Can analyze data from multiple experiments simultaneously and integrates with MATLAB. nih.govvueinnovations.com It can also model both MS and NMR isotopomer data. nih.gov | Utilizes the Elementary Metabolite Unit (EMU) method. vueinnovations.com | MATLAB-based, free for academic use. vanderbilt.eduvueinnovations.com |
| OpenFLUX | Open-source software designed for efficient modeling in ¹³C-based MFA. uq.edu.au Aims to streamline the computational workflow. uq.edu.au OpenFLUX2 extends capabilities to parallel labeling experiments. nih.gov | Based on the EMU approach. vanderbilt.edu | Open-source. frontiersin.org |
| CeCaFLUX | A user-friendly, web-based server for instationary ¹³C-MFA. cecaflux.netnih.gov It provides interactive visualization of the flux map during optimization and functions as a database for sharing studies. cecaflux.netnih.gov | Employs an evolutionary optimization algorithm. oup.com | Freely available web server. nih.govresearchgate.net |
Other notable software includes FiatFlux researchgate.net, 13CFLUX2 mdpi.com, and WUFlux github.io. These tools have been instrumental in advancing the application of ¹³C-MFA across various biological systems. mdpi.comgithub.io
Statistical Considerations for Flux Parameter Estimation and Confidence Interval Determination
Estimating metabolic fluxes from isotope tracing data is an inverse problem that requires robust statistical methods to ensure the reliability of the results. nih.gov The process typically involves minimizing the difference between the experimentally measured data and the model-predicted values, often using a least-squares approach. uq.edu.au
A crucial aspect of MFA is the assessment of the precision of the estimated fluxes. This is achieved by calculating confidence intervals for each flux parameter. These intervals provide a range within which the true flux value is likely to lie. Several methods are used for this purpose:
Parameter Continuation Method: This method is used by software like CeCaFLUX to calculate confidence intervals for free fluxes. oup.com
Likelihood Ratio Test: This statistical test is often used to determine the goodness-of-fit of the model and to define the boundaries of the confidence intervals.
Bayesian Inversion: This approach can be used to estimate model parameters and quantify their uncertainty. oup.com
The quality of the flux estimation is highly dependent on the quality and quantity of the experimental data. researchgate.net The choice of isotopic tracer also has a significant impact on the precision of the determined fluxes. mdpi.com For example, using multiple, parallel labeling experiments can provide complementary information and improve the resolution of the estimated flux map. nih.govnih.gov
Integration of [13C1]Folate Tracing Data with Other Omics Technologies
To gain a more comprehensive understanding of cellular regulation, data from [13C1]Folate tracing studies can be integrated with other "omics" technologies, such as transcriptomics, proteomics, and untargeted metabolomics. mdpi.com This multi-omics approach provides a systems-level view of how metabolic pathways are regulated in response to genetic or environmental perturbations. creative-proteomics.com
Integration with Transcriptomics and Proteomics: Combining flux data with gene (transcriptomics) and protein (proteomics) expression data can reveal how changes in enzyme levels correlate with changes in metabolic fluxes. mdpi.comoup.com For instance, if a particular metabolic pathway shows increased flux, one would expect to see a corresponding increase in the expression of the genes and proteins encoding the enzymes in that pathway. nih.gov This integration can help identify key regulatory nodes and build more accurate predictive models of cellular metabolism. mdpi.comoup.com
Integration with Untargeted Metabolomics: While ¹³C-MFA provides detailed information on the fluxes through specific pathways, untargeted metabolomics offers a broader snapshot of the entire metabolome. creative-proteomics.com Integrating these two datasets can provide a more complete picture of the metabolic phenotype. creative-proteomics.com For example, flux analysis might reveal a bottleneck in a particular pathway, and untargeted metabolomics could identify the accumulation of specific upstream metabolites and the depletion of downstream ones, thus validating and expanding upon the flux data.
The integration of these diverse datasets presents significant computational challenges due to differences in data structure, noise, and variance. mdpi.com However, various strategies, including correlation-based methods, pathway analysis, and network modeling, are being developed to overcome these hurdles and unlock the full potential of multi-omics data integration. mdpi.compremierscience.com
Research Paradigms Employing Folic Acid 13c1 in Controlled Biological Systems
In Vitro Cellular Models for Pathway Elucidation
In vitro models are fundamental for dissecting the cellular and molecular mechanisms of folate metabolism. The use of Folic Acid [13C1] in these systems enables precise measurement of its uptake, conversion to various folate derivatives, and incorporation into downstream metabolic products.
Immortalized Cell Lines for Metabolic Flux Studies under Controlled Conditions
Immortalized cell lines are widely used in metabolic research due to their unlimited proliferative capacity and genetic homogeneity. When cultured with media containing Folic Acid [13C1], these cells provide a robust system for metabolic flux analysis (MFA). nih.gov By tracking the ¹³C label, researchers can quantify the rates of reactions within the folate cycle and connected pathways, such as nucleotide and amino acid synthesis. nih.gov
Cancer cell lines, which often exhibit altered metabolism, are of particular interest. nih.govbiorxiv.org Studies using ¹³C-labeled tracers have revealed how cancer cells rewire their metabolic pathways to support rapid proliferation. nih.gov For instance, ¹³C-MFA can distinguish between the oxidative and non-oxidative branches of the pentose (B10789219) phosphate (B84403) pathway and quantify fluxes in glycolysis and the TCA cycle. nih.govmdpi.com This technique helps to identify metabolic vulnerabilities in cancer cells that could be targeted for therapy. ub.edu The complexity of folate metabolism, involving numerous enzymes and interconversions, makes these tracing studies essential for understanding cellular responses to metabolic inhibitors. sigmaaldrich.commdpi.com
Below is an interactive table summarizing the application of ¹³C-labeled substrates in metabolic flux studies using various cancer cell lines.
| Cell Line | Labeled Substrate(s) | Key Pathway(s) Investigated | Research Focus |
| MCF-7 | [U-¹³C]glucose, [U-¹³C]glutamine | Glycolysis, TCA Cycle, Pentose Phosphate Pathway | Investigating metabolic rewiring in response to ETC inhibitors. biorxiv.org |
| CHO-DP12 | [1-¹³C₁]-, [U-¹³C₆]-d-glucose | Pentose Phosphate Pathway, Central Carbon Metabolism | Analyzing metabolic reprogramming after MTA treatment to boost antibody production. nih.gov |
| Various Cancer Cell Lines | ¹³C-Glucose, ¹³C-Glutamine | Glycolysis, Glutaminolysis, Anabolic Pathways | Characterizing metabolic phenotypes and adaptations to microenvironmental changes. nih.gov |
| DB-1 Melanoma | ¹³C-labeled substrates | Glycolysis, TCA Cycle, Glutaminolysis, Fatty Acid Metabolism | Validating a metabolic network model for comprehensive flux analysis in tumors. nih.gov |
Primary Cell Cultures for Tissue-Specific Metabolic Insights
While immortalized cell lines are valuable, they may not fully represent the metabolic characteristics of their tissue of origin. Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model for studying tissue-specific folate metabolism. The use of Folic Acid [13C1] in these cultures can reveal how different cell types utilize folate and how metabolism is altered in disease states.
For example, analyzing folate profiles in different cell types has shown significant variation. researchgate.net Lymphoblastoid cell lines, for instance, have tetrahydrofolate as their major folate species, whereas fibroblasts predominantly contain 5-methyltetrahydrofolate. researchgate.net Such differences highlight distinct metabolic requirements and pathway activities. researchgate.net Furthermore, studies on primary cells can shed light on the mechanisms of folate-related pathologies. For instance, research on mitochondrial dysfunction in human cells has shown that it leads to changes in one-carbon metabolism, suggesting that formate (B1220265) or nucleotide supplementation might be beneficial in certain mitochondrial diseases. elifesciences.org
Ex Vivo Organ and Tissue Perfusion Models for Systemic Metabolic Interrogation
Ex vivo perfusion systems bridge the gap between in vitro and in vivo studies by maintaining organs and tissues in a viable state outside the body, allowing for controlled metabolic experiments. miltenyibiotec.comnih.gov Perfusing an organ with a medium containing Folic Acid [13C1] enables researchers to study its specific metabolic functions in isolation from systemic influences.
This methodology is particularly useful for investigating the metabolic interplay between different organs. For instance, an ex vivo perfused kidney model can be used to assess renal folate handling and metabolism under simulated physiological conditions. nih.govfrontiersin.org These models have shown that ex vivo perfused organs can have altered metabolic profiles compared to in vivo conditions, such as a high lactate (B86563) conversion rate, which is important to consider when interpreting results. nih.gov The technology allows for the automated and reproducible perfusion of rodent organs, facilitating the extraction of viable primary cells for further analysis. miltenyibiotec.com
In Vivo Animal Models for Systemic and Organ-Specific Folate Metabolism Studies
In vivo animal models are indispensable for understanding the complexities of folate metabolism at the whole-organism level, including absorption, tissue distribution, and inter-organ flux.
Rodent Models for Tracing [13C1]Folate Dynamics and Distribution
Rodent models, such as rats and mice, are frequently used to trace the fate of orally or intravenously administered Folic Acid [13C1]. nih.gov These studies provide critical data on the bioavailability, pharmacokinetics, and tissue distribution of different folate forms. nih.govwur.nl For example, studies in rats have shown that folic acid and its derivatives are rapidly converted to MTHF in the gut and that their distribution varies among different tissues. nih.gov
Kinetic modeling using data from such tracer studies in humans has helped to quantify systemic folate metabolism, including absorption, bile flux, and total body stores. nih.gov These models have revealed that processes like marrow folate uptake and the synthesis and catabolism of pteroylpolyglutamate are saturable. nih.gov Animal studies have also been crucial in exploring the health implications of varying folate intake levels. news-medical.net
The following table presents findings from a study on the absorption and distribution of different folate forms in rats. nih.gov
| Folate Form | Peak Serum Concentration Time | Percentage of Unconverted Form at 4h | Key Observation |
| Folic Acid | > 1 hour | ~50% | Slower conversion to MTHF compared to other forms. |
| d,l-Folinic Acid | 30 minutes | Substantially decreased | Rapid conversion and clearance. |
| Levofolinate | 30 minutes | Substantially decreased | Rapid conversion and clearance. |
| MTHF | Not applicable | ~90% | Remained largely in its native form. |
Genetically Engineered Animal Models for Pathway Perturbation and Rescue Studies
Genetically engineered animal models, particularly mice with targeted mutations in genes related to folate transport or metabolism, are invaluable for investigating the consequences of specific pathway perturbations. nih.govscielo.br These models allow researchers to study the interaction between genetic predisposition and environmental factors, such as dietary folate levels. nih.gov
For example, mouse models with mutations in folate transporter genes like Folbp1 and RFC1 have been used to study the role of folate in conditions like colitis-associated colon cancer. nih.gov These models mimic the subclinical folate deficiency seen in some human populations and are useful for mechanistic studies without the complications of severe dietary restrictions. nih.gov Similarly, genetically engineered mice are used to explore the relationship between folic acid supplementation and the risk of neural tube defects (NTDs), demonstrating that the effect of folic acid can depend on the specific underlying genetic mutation. nih.gov Studies using these models have shown that folic acid can influence embryonic development and NT closure through diverse mechanisms, including effects on cell proliferation and epigenetic regulation. nih.gov
Challenges and Future Directions in 13c1 Folate Research
Methodological Challenges in Tracer Delivery and Sample Preparation
The accuracy and physiological relevance of data from [13C1]folate tracer studies are highly dependent on overcoming significant methodological obstacles. The delivery of the tracer and subsequent preparation of samples for analysis are critical steps where variability and error can be introduced.
A primary challenge lies in the delivery of the stable isotope tracer to the biological system of interest. Traditional methods often involve intravenous infusions, which are invasive, costly, and typically restricted to short-term studies in controlled laboratory settings. researchgate.netnih.gov This approach may not accurately reflect long-term metabolic processes in a free-living state. physoc.org For a nutrient like folate, whose metabolism is influenced by diet and gut microbiota, oral administration is more physiologically relevant but introduces its own complexities, including variable absorption rates between individuals. researchgate.net
Once the tracer is administered, preparing samples for analysis presents further difficulties. Key challenges include:
Heterogeneity of Body Pools: Folate exists in various forms and is distributed across different tissues and cellular compartments. This heterogeneity of amino acid and metabolite pools can complicate the interpretation of tracer data. researchgate.net
Sample Integrity: The process of collecting and processing biological samples (e.g., blood, tissue biopsies) must be meticulously controlled to prevent the degradation of folate vitamers and maintain the integrity of the isotopic labeling. researchgate.net Snap-freezing samples in liquid nitrogen is a common practice to quench metabolic activity. researchgate.net
Extraction and Purification: Isolating folates from complex biological matrices is a demanding task. The efficiency of extraction can vary, and losses can occur during sample clean-up. nist.govrsc.org The development of methods using internal standards, particularly stable isotope-labeled analogues, has been a significant step forward in correcting for these losses. rsc.org
Low Concentrations: In many biological systems, the concentration of specific folate forms and their metabolites is very low, pushing the limits of detection for analytical instruments. acs.org This is especially true when attempting to study metabolism at the single-cell level. mdpi.comfrontiersin.org
Table 1: Key Methodological Challenges in [13C1]Folate Tracer Studies
researchgate.netnih.gov| Challenge Area | Specific Issue | Potential Mitigation Strategy | Reference |
|---|---|---|---|
| Tracer Delivery | Invasive nature and short duration of intravenous infusions. | Develop and validate oral administration protocols that mimic dietary intake. | |
| Tracer Delivery | Variability in gut absorption for oral tracers. | Utilize dual-label protocols to track absorption efficiency. |
Advancements in High-Throughput and Spatially Resolved Isotope Tracing Methodologies (e.g., Spatial Metabolomics)
Recent technological advancements are poised to overcome many of the traditional limitations in isotope tracing. High-throughput and spatially resolved methods, in particular, promise to provide a more dynamic and detailed picture of [13C1]folate metabolism.
High-Throughput Analysis: Direct Infusion-High-Resolution Mass Spectrometry (DI-HRMS) is emerging as a powerful tool for rapid metabolic profiling. mdpi.com This technique allows for the analysis of complex mixtures of metabolites with minimal sample preparation and short analysis times, making it ideal for high-throughput screening and flux analysis. mdpi.com Its application to isotope tracing studies can accelerate the quantification of labeled metabolites derived from [13C1]folate, enabling larger-scale studies and more dynamic experimental designs. mdpi.com
Spatial Metabolomics: Perhaps the most transformative advancement is the coupling of stable isotope tracing with Mass Spectrometry Imaging (MSI). the-innovation.orgresearchgate.net This approach, sometimes called "iso-imaging," allows researchers to visualize the distribution and quantify the flux of labeled metabolites within a tissue section, preserving spatial context that is lost in traditional homogenization methods. researchgate.nettandfonline.com
Key applications and findings from this technology include:
Revealing Metabolic Heterogeneity: Researchers have used MSI with isotope tracers to map distinct metabolic activities within different regions of organs like the kidney and brain. researchgate.net This could be applied to [13C1]folate to understand how one-carbon metabolism is compartmentalized within complex tissues.
Single-Cell Isotope Tracing: Methods like 13C-SpaceM are being developed to combine isotope tracing with spatial single-cell metabolomics. biorxiv.org This groundbreaking technique could reveal cell-to-cell heterogeneity in folate-dependent pathways, such as de novo lipogenesis, within a tumor microenvironment. biorxiv.org
Dynamic Reprogramming: The combination of isotope tracing and MSI provides a powerful tool to study the spatio-temporal dynamics of metabolic reprogramming, for instance, in response to a drug treatment. tandfonline.com
Table 2: Advanced Isotope Tracing Methodologies for Folate Research
the-innovation.orgresearchgate.nettandfonline.com| Methodology | Description | Potential Application for [13C1]Folate Research | Reference |
|---|---|---|---|
| Mass Spectrometry Imaging (MSI) with Isotope Tracing | Combines stable isotope labeling with MSI to visualize the spatial distribution of labeled metabolites in tissue sections. | Mapping the specific regions within a tissue (e.g., tumor vs. stroma) where folate-dependent nucleotide or amino acid synthesis is most active. | |
| Single-Cell Spatial Metabolomics (e.g., 13C-SpaceM) | Integrates imaging mass spectrometry of labeled metabolites with microscopy to assign metabolic activity to individual cells. | Investigating the heterogeneity of folate metabolism among individual cancer cells, potentially identifying cells resistant to antifolate therapies. |
Development of Novel 13C-Labeled Folate Analogs for Specific Mechanistic Inquiries
While Folic Acid [13C1] is a valuable tool, the complexity of one-carbon metabolism necessitates the development of more sophisticated labeled folate analogs. Designing tracers with multiple labels or with labels at specific atomic positions allows researchers to ask more precise questions about metabolic flux and pathway choice. researchgate.netnih.gov
The synthesis of folic acid labeled with [13C6] in the p-aminobenzoate moiety or with deuterium (B1214612) ([2H4]) in the glutamate (B1630785) tail has been described, enabling dual-label studies. researchgate.net Such multi-labeled compounds can help distinguish the fate of different parts of the folate molecule. For example, by using [U-13C5]-glutamine, researchers can track carbons through both oxidative and reductive TCA cycle pathways. nih.gov A similar principle applies to folate; labeling different carbons in the core structure could differentiate between pathways that utilize the entire folate backbone versus those that only involve the transfer of the one-carbon unit.
Commercially available standards now include various folate vitamers, such as 5-methyltetrahydrofolate (5-CH3-H4folate), labeled with five carbon-13 atoms ([13C5]) in the glutamate portion. nist.govrsc.org These are critical for use as internal standards in stable isotope dilution assays, which provide the most accurate quantification by correcting for metabolite loss during sample processing. rsc.org Future research will likely focus on creating a wider array of custom-synthesized, multi-labeled folate analogs to probe specific enzymatic steps and untangle the contributions of cytoplasmic versus mitochondrial one-carbon metabolism. biorxiv.org
Integration of Machine Learning and Artificial Intelligence for Complex Isotope Tracing Data Analysis
Key applications of AI/ML in isotope tracing include:
Data Processing and Feature Selection: AI/ML algorithms can automate and improve the pre-processing of raw mass spectrometry data, including peak alignment and feature selection, to pinpoint the most significant labeled metabolites. oxfordglobal.comnih.gov
Metabolic Flux Analysis (MFA): Traditional MFA is computationally intensive and often requires expert knowledge. energy.gov New ML frameworks, such as ML-Flux, are being developed to streamline this process. These models are trained on vast amounts of simulated isotope tracing data and can convert experimental labeling patterns into metabolic fluxes orders of magnitude faster than traditional methods. energy.govnih.gov
Predictive Modeling: ML models can be used to predict the outcomes of tracer experiments, helping researchers design optimal experiments by selecting the best isotopic label to answer a specific biological question. researchgate.netresearchgate.net
Integrating Multi-Omics Data: AI is crucial for integrating metabolomics data from [13C1]folate tracing with other omics data, such as genomics and proteomics, to create a comprehensive, systems-level understanding of metabolic regulation. omicstutorials.com
Table 3: Applications of AI and Machine Learning in Isotope Tracing
nih.gov| Application Area | AI/ML Technique | Function | Reference |
|---|---|---|---|
| Data Pre-processing | Various algorithms | Automates peak selection, alignment, and removal of technical variation from raw mass spectrometry data. | |
| Flux Quantification | Deep Learning (e.g., ML-Flux) | Converts complex isotope labeling patterns directly into metabolic flux values, bypassing slower, traditional computation. |
Expanding the Scope of Folic Acid [13C1] Applications to Uncharted Biochemical Territories
The combination of advanced analytical platforms, novel labeled tracers, and powerful computational tools is setting the stage for applying [13C1]folate tracing to new and underexplored areas of biology. While the central role of folate in nucleotide synthesis, methylation, and amino acid metabolism is well-established, its precise contributions to other physiological and pathological processes remain less clear.
Future research using [13C1]folate and its analogs could focus on:
Host-Microbiome Interactions: The gut microbiota can synthesize folate, potentially contributing to the host folate pool. mdpi.com Isotope tracing could be used to quantify the extent of this contribution and understand how microbial folate metabolism impacts host health and disease.
Neurodegeneration: While low folate is linked to cognitive decline, the precise metabolic dysregulations are not fully understood. nih.govmdpi.com High-sensitivity tracing could reveal subtle alterations in one-carbon flux within specific brain regions affected by diseases like Alzheimer's. researchgate.net
Metabolic Plasticity in Cancer: Cancer cells exhibit significant metabolic flexibility. Advanced tracing methods can explore how folate metabolism is rewired in response to therapy, uncovering mechanisms of drug resistance and identifying new therapeutic targets. researchgate.netnih.gov For example, tracing can elucidate the dynamics of the mitochondrial glycine (B1666218) cleavage system, a source of one-carbon units, and its role in cancer progression. escholarship.org
Dynamic Proteomics and Epigenetics: The methyl group donated by the folate pathway is crucial for protein and DNA methylation. Combining [13C1]folate tracing with dynamic proteomics could measure the turnover rates of specific methylated proteins, while similar approaches could track the flow of labeled methyl groups onto the epigenome, providing a dynamic view of epigenetic regulation. researchgate.net
By pushing the boundaries of measurement and analysis, research with Folic Acid [13C1] will move beyond steady-state pathway mapping to provide a truly dynamic and spatially resolved understanding of one-carbon metabolism in health and disease.
Compound Reference Table
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Folic Acid ¹³C₁?
Folic Acid ¹³C₁ is synthesized via isotopic labeling techniques, typically involving the incorporation of ¹³C at specific positions during chemical synthesis. Key steps include:
- Synthesis : Use of ¹³C-enriched precursors (e.g., ¹³C₁-labeled syncarpic acid derivatives) to ensure precise isotopic incorporation .
- Purification : High-performance liquid chromatography (HPLC) or affinity chromatography to isolate the labeled compound .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm isotopic position and purity. Mass spectrometry (MS) verifies molecular weight and isotopic enrichment .
- Validation : Comparison with unlabeled folic acid controls to ensure no structural deviations .
Table 1 : Key Analytical Techniques for Folic Acid ¹³C₁ Validation
Q. How is Folic Acid ¹³C₁ used in metabolic tracer studies?
Folic Acid ¹³C₁ serves as a stable isotope tracer to investigate folate metabolism in cellular or animal models. Methodological steps include:
- Dosing : Administering ¹³C₁-labeled folic acid at physiologically relevant concentrations .
- Sampling : Collecting biological samples (e.g., plasma, tissues) at timed intervals to track isotopic incorporation .
- Analysis : Using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to quantify ¹³C-labeled metabolites (e.g., 5-methyltetrahydrofolate) .
- Data Interpretation : Calculating isotopic enrichment ratios and metabolic flux using software like Isotopomer Spectral Analysis (ISA) .
Advanced Research Questions
Q. What experimental design considerations are critical for minimizing variability in ¹³C tracer studies with Folic Acid ¹³C₁?
Variability arises from isotopic dilution, metabolic heterogeneity, and analytical noise. Mitigation strategies include:
- Dose Optimization : Pilot studies to determine the minimum effective dose that avoids saturation of metabolic pathways .
- Control Groups : Parallel experiments with unlabeled folic acid to distinguish background ¹³C natural abundance .
- Time-Resolved Sampling : Frequent sampling to capture dynamic metabolic phases (e.g., absorption, distribution) .
- Statistical Power : Use of repeated-measures ANOVA or mixed-effects models to account for biological variability .
- Reference Standards : Co-injection of internal ¹³C-labeled standards during MS analysis to correct for instrument drift .
Q. How can researchers resolve contradictions in ¹³C tracer data, such as unexpected isotopic distribution patterns?
Contradictions may stem from isotopic scrambling, unaccounted metabolic pathways, or analytical artifacts. Steps for resolution:
- Pathway Mapping : Validate hypothesized metabolic routes using enzyme inhibitors or genetic knockouts .
- Isotopomer Analysis : Employ mass isotopomer distribution analysis (MIDA) to distinguish between competing pathways (e.g., folate cycle vs. nucleotide synthesis) .
- Cross-Validation : Compare results across multiple analytical platforms (e.g., NMR for positional specificity vs. MS for quantification) .
- Peer Review : Engage domain experts to assess methodological rigor and interpretational biases .
Example Case : In antimalarial studies, unexpected ¹³C labeling in endoperoxides was resolved by synthesizing dual-labeled derivatives and analyzing ¹³C-¹H coupling patterns via 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
